5-{5-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzene-1,3-dicarboxylic acid
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Overview
Description
5-(5-{[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a combination of furan, benzene, and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with thiazolidine-4-one derivatives under reflux conditions in the presence of a base such as piperidine. The reaction is carried out in anhydrous ethanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-(5-{[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. The imine and thiazolidine groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}benzenesulfonamide: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one: Another structurally related compound with potential medicinal applications.
Uniqueness
The uniqueness of 5-(5-{[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID lies in its specific combination of functional groups and rings, which confer unique reactivity and potential biological activity.
Properties
Molecular Formula |
C23H16N2O7S |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
5-[5-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H16N2O7S/c1-31-16-4-2-15(3-5-16)24-23-25-20(26)19(33-23)11-17-6-7-18(32-17)12-8-13(21(27)28)10-14(9-12)22(29)30/h2-11H,1H3,(H,27,28)(H,29,30)(H,24,25,26)/b19-11- |
InChI Key |
YHUHSYROYPDOCD-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)S2 |
Origin of Product |
United States |
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